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Compound of Interest

Compound Name: 3-Ethoxy-1-propanol

Cat. No.: B050535 Get Quote

In the realm of chemical analysis, the differentiation of isomers—molecules sharing the same

chemical formula but differing in atomic arrangement—presents a classic challenge. This guide

provides a detailed spectroscopic comparison of 3-Ethoxy-1-propanol and its positional

isomers, 1-Ethoxy-2-propanol and 2-Ethoxy-1-propanol. For researchers, scientists, and

professionals in drug development, understanding the subtle yet distinct spectroscopic

fingerprints of these isomers is crucial for unambiguous identification and quality control.

All three isomers share the molecular formula C5H12O2, but the placement of the ethoxy and

hydroxyl groups on the propane chain leads to unique spectral characteristics.[1][2] This guide

delves into the comparative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy,

Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental data and

protocols.

At a Glance: Key Physicochemical Properties
A summary of key physical and chemical properties of the three ethoxypropanol isomers is

presented below, highlighting their similarities and slight differences.
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Property
3-Ethoxy-1-
propanol

1-Ethoxy-2-
propanol

2-Ethoxy-1-
propanol

CAS Number 111-35-3[3] 1569-02-4[2] 19089-47-5

Molecular Weight 104.15 g/mol [3] 104.15 g/mol [2] 104.15 g/mol

Boiling Point 160-161 °C[4] 132 °C Not available

Density 0.904 g/mL at 25 °C[4] 0.897 g/mL Not available

Flash Point 54 °C[5] 42 °C Not available

Nuclear Magnetic Resonance (NMR) Spectroscopy:
A Definitive Distinction
NMR spectroscopy provides the most definitive data for distinguishing between these positional

isomers. The chemical shift and splitting patterns in both ¹H and ¹³C NMR spectra are unique to

each structure due to the different electronic environments of the protons and carbon atoms.

¹H NMR Spectral Data Comparison
The proton NMR spectra reveal distinct signals for the protons on the carbon atoms bearing the

hydroxyl and ethoxy groups.
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Isomer CH₃ (ethoxy) OCH₂ (ethoxy)
CH₂/CH
(propanol
chain)

OH

3-Ethoxy-1-

propanol
~1.2 ppm (t) ~3.5 ppm (q)

~1.8 ppm

(quintet, C2-H₂),

~3.5 ppm (t, C3-

H₂), ~3.7 ppm (t,

C1-H₂)

Variable

1-Ethoxy-2-

propanol
~1.2 ppm (t) ~3.5 ppm (q)

~1.1 ppm (d, C3-

H₃), ~3.3 ppm (d,

C1-H₂), ~3.8

ppm (m, C2-H)

Variable

2-Ethoxy-1-

propanol
~1.2 ppm (t) ~3.5 ppm (q)

~1.1 ppm (d, C3-

H₃), ~3.4 ppm

(m, C1-H₂), ~3.6

ppm (m, C2-H)

Variable

(Predicted data

based on typical

chemical shifts

and splitting

patterns.

t=triplet,

q=quartet,

d=doublet,

m=multiplet,

quintet)

¹³C NMR Spectral Data Comparison
The ¹³C NMR spectra show five distinct carbon signals for each isomer, with the chemical shifts

of the carbons directly attached to the oxygen atoms being most informative.
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Isomer
CH₃
(ethoxy)

OCH₂
(ethoxy)

C1
(propanol)

C2
(propanol)

C3
(propanol)

3-Ethoxy-1-

propanol
~15 ppm ~66 ppm ~61 ppm ~32 ppm ~69 ppm

1-Ethoxy-2-

propanol
~15 ppm ~66 ppm ~75 ppm ~67 ppm ~20 ppm

2-Ethoxy-1-

propanol
~15 ppm ~66 ppm ~67 ppm ~78 ppm ~16 ppm

(Predicted

data based

on typical

chemical

shifts)

Infrared (IR) Spectroscopy: Functional Group
Identification
IR spectroscopy is excellent for confirming the presence of the key functional groups—the

hydroxyl (-OH) and ether (C-O-C) groups—in all three isomers. While the spectra are broadly

similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can aid in differentiation.

Isomer O-H Stretch (cm⁻¹) C-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹)

3-Ethoxy-1-propanol ~3400 (broad) ~2870-2970 ~1100

1-Ethoxy-2-propanol ~3400 (broad) ~2870-2970 ~1100

2-Ethoxy-1-propanol ~3400 (broad) ~2870-2970 ~1100

(Data obtained from

NIST Chemistry

WebBook and other

spectral databases)[6]
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The most prominent feature for all three is a broad absorption band around 3400 cm⁻¹,

characteristic of the hydrogen-bonded O-H stretching of the alcohol group.[7] The C-O

stretching vibration of the ether and alcohol groups appears in the 1050-1150 cm⁻¹ region.[8]

Mass Spectrometry (MS): Fragmentation Pattern
Analysis
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the isomers. While all three have a molecular ion peak (M⁺) at m/z 104, their fragmentation

patterns, particularly through alpha-cleavage, are distinct.[9]

Isomer Molecular Ion (M⁺)
Key Fragment Ions
(m/z)

Interpretation of
Key Fragments

3-Ethoxy-1-propanol 104 31, 59, 75

[CH₂OH]⁺,

[CH₂CH₂OCH₂CH₃]⁺,

[HOCH₂CH₂CH₂O]⁺

1-Ethoxy-2-propanol 104 45, 59
[CH(OH)CH₃]⁺,

[CH₂OCH₂CH₃]⁺

2-Ethoxy-1-propanol 104 31, 73
[CH₂OH]⁺,

[CH(OCH₂CH₃)CH₃]⁺

(Data obtained from

NIST Mass

Spectrometry Data

Center and

fragmentation pattern

analysis)[1][2][10]

The base peak in the mass spectrum can be a key differentiator. For instance, a prominent

peak at m/z 31 is characteristic of a primary alcohol, which would be expected for 3-ethoxy-1-
propanol and 2-ethoxy-1-propanol.[11] In contrast, 1-ethoxy-2-propanol, a secondary alcohol,

would likely show a base peak at m/z 45.[10]
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Standard protocols for the spectroscopic analysis of liquid alcohol and ether samples are as

follows:

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the isomer in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-64 scans.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument. A proton-decoupled

sequence is typically used to obtain singlets for each unique carbon. A larger number of

scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally

required due to the lower natural abundance of ¹³C.

IR Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat

liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean

plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: The sample is typically introduced via Gas Chromatography (GC-MS)

for separation and purification before ionization. A small volume (e.g., 1 µL) of a dilute

solution of the analyte is injected into the GC.

Ionization: Electron Ionization (EI) at 70 eV is the most common method.

Analysis: The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their

mass-to-charge ratio (m/z). The detector records the abundance of each ion.
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Visualizing the Analytical Workflow
The logical process for identifying an unknown ethoxypropanol isomer using the described

spectroscopic techniques can be visualized as follows:

Initial Analysis

Definitive Identification

Unknown Isomer
(C5H12O2)

IR Spectroscopy

Functional Groups?

Mass Spectrometry

Molecular Weight &
Initial Fragmentation

NMR Spectroscopy
(¹H and ¹³C)

Confirms -OH & C-O-C Confirms MW=104

1-Ethoxy-2-propanol

Unique Shifts &
Splitting Patterns

2-Ethoxy-1-propanol

Unique Shifts &
Splitting Patterns

3-Ethoxy-1-propanol

Unique Shifts &
Splitting Patterns

Click to download full resolution via product page

Caption: Workflow for the spectroscopic identification of ethoxypropanol isomers.

In conclusion, while IR and MS can provide valuable initial information, NMR spectroscopy

stands out as the most powerful technique for the unambiguous differentiation of 3-ethoxy-1-
propanol and its positional isomers. By carefully analyzing the unique chemical shifts, splitting

patterns, and fragmentation data, researchers can confidently identify each compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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